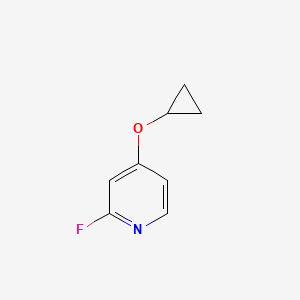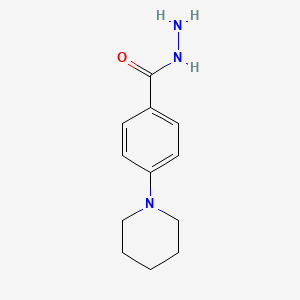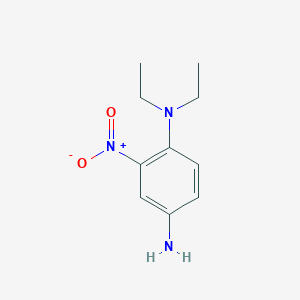![molecular formula C7H16Cl2N2O B13004403 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride is a heterocyclic compound with the molecular formula C7H16Cl2N2O. It is primarily used in research and development within the fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- 9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride
Uniqueness
9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H16Cl2N2O |
|---|---|
Molekulargewicht |
215.12 g/mol |
IUPAC-Name |
9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-6-2-8-3-7(9)5-10-4-6;;/h6-8H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
RCLAAKSHYRXMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CNCC1COC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


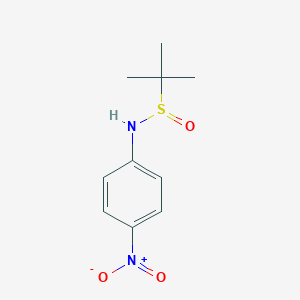

![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)

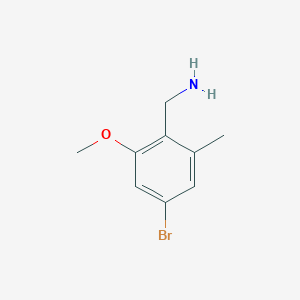
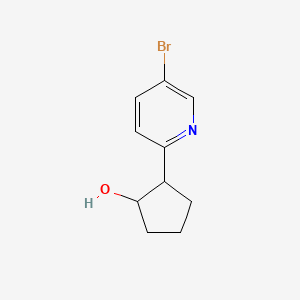
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
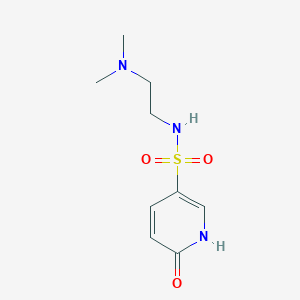
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
